molecular formula C25H25N5 B1263095 Calix[5]pyrrole

Calix[5]pyrrole

Cat. No. B1263095
M. Wt: 395.5 g/mol
InChI Key: MAVTUVNWIBPJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calix[5]pyrrole is a calixpyrrole.

Scientific Research Applications

Ion Transport and Recognition

  • Calix[4]pyrroles are used as molecular containers, exhibiting strong and selective receptors for anions and ion pairs, as well as carriers for transporting ions across membranes (Kim & Sessler, 2015).
  • They show preferential binding to halide anions like fluoride and chloride, as well as phosphate and carboxylate anions, with ongoing efforts to improve affinity and selectivity (Saha, Lee, & Lee, 2015).

Analytical Applications

  • Calix[4]pyrrole acts as a sensor, particularly in detecting anions through color changes. Modifications to its structure enhance its selectivity and binding effects (Mokhtari & Pourabdollah, 2013).

Supramolecular Chemistry

  • Calix[4]pyrroles, known as non-aromatic tetrapyrrolic macrocycles, are critical in supramolecular chemistry for their roles in molecular recognition, extraction, and separation technology (Peng et al., 2020).

Potentiometric Sensors

  • Calix[4]pyrroles have been used in potentiometric sensors for neutral nitrophenol isomers, demonstrating high selectivity and affinity in these applications (Piotrowski et al., 2001).

Ligand for p-block Elements

  • Recently, calix[4]pyrroles have been employed as ligands for p-block elements, contributing valuable characteristics to main-group element chemistry (Ruppert, Sigmund, & Greb, 2021).

Anion-π Interaction

  • Expanded calix[4]pyrroles can sense fluoride ions due to anion-π interactions in polar aprotic solvents (Mahanta et al., 2012).

properties

Product Name

Calix[5]pyrrole

Molecular Formula

C25H25N5

Molecular Weight

395.5 g/mol

IUPAC Name

26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene

InChI

InChI=1S/C25H25N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10,26-30H,11-15H2

InChI Key

MAVTUVNWIBPJKQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C1N6

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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